

# A Comprehensive Technical Guide to 3-Phenyl-1,4,2-dioxazol-5-one

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## Compound of Interest

Compound Name: 3-Phenyl-1,4,2-dioxazol-5-one

Cat. No.: B8146842

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Phenyl-1,4,2-dioxazol-5-one**, a versatile reagent in organic synthesis. The document outlines its chemical and physical properties, experimental protocols for its synthesis, and its key applications in modern chemistry, particularly in the formation of carbon-nitrogen bonds.

## Core Chemical Data

**3-Phenyl-1,4,2-dioxazol-5-one**, identified by the CAS number 19226-36-9, is a white crystalline solid.<sup>[1][2][3]</sup> It is a key intermediate in various chemical transformations due to its ability to act as an acyl nitrene precursor.<sup>[4][5]</sup>

Table 1: Physical and Chemical Properties of **3-Phenyl-1,4,2-dioxazol-5-one**

Property	Value	Source(s)
CAS Number	19226-36-9	[1][6]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	[1][6][7]
Molecular Weight	163.13 g/mol	[6][8]
Melting Point	63 °C	[7][9]
Boiling Point (Predicted)	214.9 ± 23.0 °C	[7][9]
Density (Predicted)	1.36 ± 0.1 g/cm <sup>3</sup>	[7][9]
Physical Form	Solid	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[1]
InChI Key	BYRXLGRORGLTDR-UHFFFAOYSA-N	[1][8]
SMILES	O=C1ON=C(O1)C1=CC=CC=C1	[6]

## Experimental Protocols

Detailed methodologies for the synthesis of **3-Phenyl-1,4,2-dioxazol-5-one** are crucial for its application in research and development. Two common synthesis protocols are provided below.

This protocol describes a common method for synthesizing **3-Phenyl-1,4,2-dioxazol-5-one** on a laboratory scale.[4][10][11]

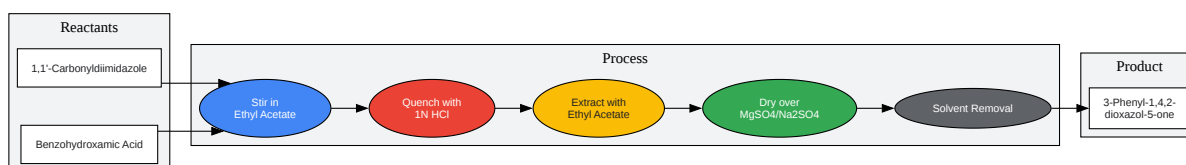
Materials:

- Benzohydroxamic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Ethyl acetate
- 1 N Hydrochloric acid (HCl)

- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Toluene (optional, for purification)

Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzohydroxamic acid and ethyl acetate.
- Add 1,1'-carbonyldiimidazole to the suspension under atmospheric conditions.
- Stir the reaction mixture vigorously at room temperature for approximately 1 hour.
- Quench the reaction by adding 1 N HCl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .<sup>[4][11]</sup>
- Remove the solvent under reduced pressure to yield the crude product.
- For further purification, the crude mixture can be dissolved in toluene, filtered to remove undissolved impurities, and the solvent evaporated to give the desired product.<sup>[10]</sup>



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**Caption:** Synthesis of **3-Phenyl-1,4,2-dioxazol-5-one** from Benzohydroxamic Acid.

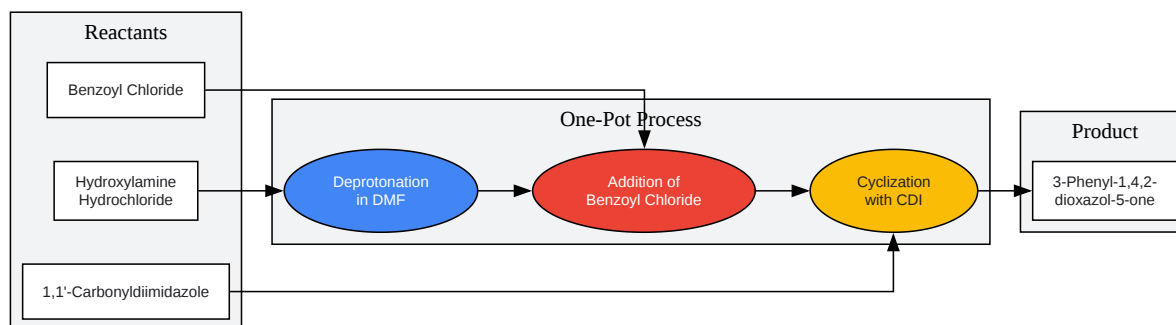
A more streamlined, one-pot synthesis has been developed to avoid the isolation of the hydroxamic acid intermediate.[\[12\]](#)[\[13\]](#)

Materials:

- Benzoyl chloride
- Hydroxylamine hydrochloride
- 1,1'-Carbonyldiimidazole (CDI)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate

Procedure:

- Deprotonate hydroxylamine hydrochloride in DMF.
- Add ethyl acetate as a co-solvent.
- Add benzoyl chloride to the reaction mixture.
- Following the formation of the hydroxamic acid in situ, add CDI to facilitate the cyclization.
- The reaction proceeds at room temperature to yield **3-Phenyl-1,4,2-dioxazol-5-one**.[\[12\]](#)



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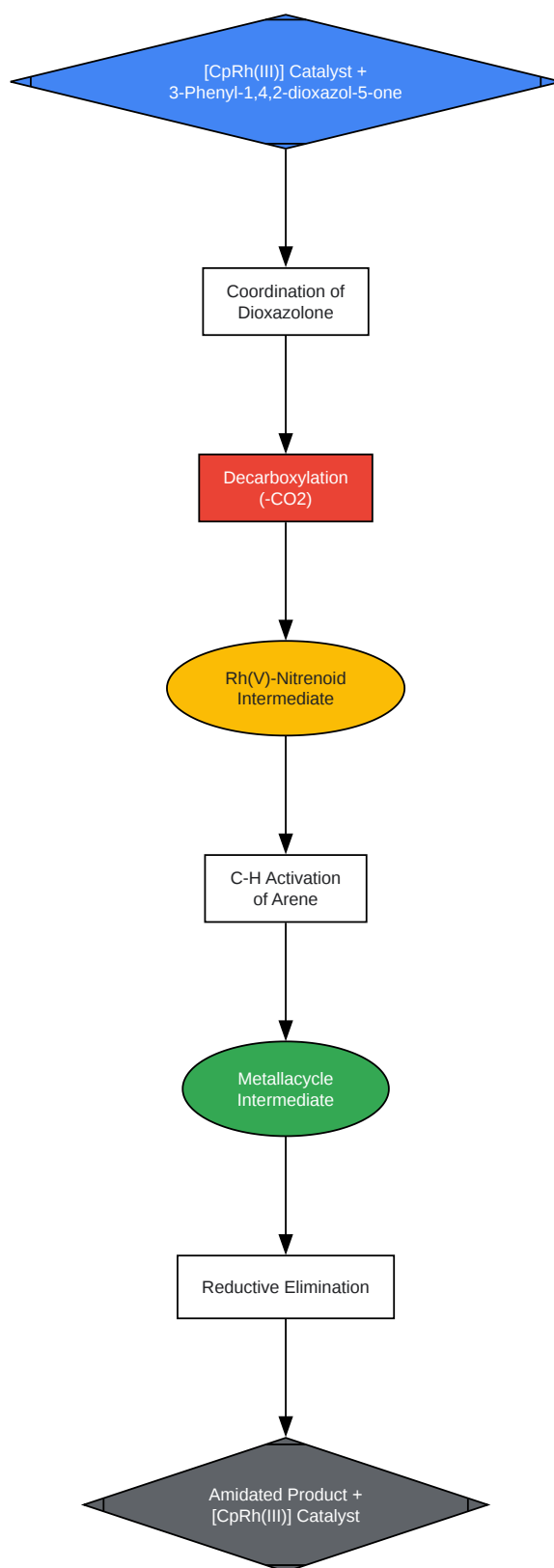
**Caption:** One-Pot Synthesis of **3-Phenyl-1,4,2-dioxazol-5-one**.

## Signaling Pathways and Chemical Reactivity

**3-Phenyl-1,4,2-dioxazol-5-one** is a stable and convenient precursor for acyl nitrenes, which are highly reactive intermediates.<sup>[5][14]</sup> This reactivity is harnessed in various transition metal-catalyzed reactions, most notably in C-H amidation.

A significant application of **3-Phenyl-1,4,2-dioxazol-5-one** is in the Cp\*Rh(III)-catalyzed direct amidation of C-H bonds.<sup>[4][10]</sup> This reaction is highly efficient and proceeds under mild conditions with a broad substrate scope.<sup>[4]</sup> The dioxazolone serves as an amidating reagent, releasing carbon dioxide as the sole byproduct.<sup>[4]</sup>

The general mechanism involves the coordination of the dioxazolone to the rhodium catalyst, followed by decarboxylation to form a rhodium-nitrenoid species. This intermediate then undergoes C-H activation and reductive elimination to yield the amidated product.<sup>[14]</sup>



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**Caption:** Generalized Pathway for Rh-Catalyzed C-H Amidation.

Upon heating, **3-Phenyl-1,4,2-dioxazol-5-one** undergoes thermal decomposition. This process involves decarboxylation to generate an acyl nitrene intermediate, which can then rearrange to form an isocyanate.[14] This reactivity makes it a useful precursor for isocyanates in situations where the corresponding acyl azides are unstable.[4] Differential scanning calorimetry has shown that **3-phenyl-1,4,2-dioxazol-5-one** is thermally more stable than benzoyl azide, a traditional acyl nitrene precursor.[4][10][13]

## Applications in Drug Development and Organic Synthesis

The unique reactivity of **3-Phenyl-1,4,2-dioxazol-5-one** makes it a valuable tool in several areas:

- **Pharmaceutical and Agrochemical Synthesis:** It serves as a key building block for introducing amide functionalities into complex molecules, which is a common structural motif in pharmaceuticals and agrochemicals.[15]
- **Late-Stage Functionalization:** The ability to participate in C-H activation/amidation reactions allows for the late-stage modification of complex molecular scaffolds, a valuable strategy in drug discovery.
- **Synthesis of Heterocycles:** The in situ generated acyl nitrenes can participate in various cycloaddition and insertion reactions to construct nitrogen-containing heterocyclic rings, such as 1,2,4-triazole derivatives.[15]
- **Materials Science:** It has been investigated as an electrolyte additive for lithium-ion batteries.[12][13]

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